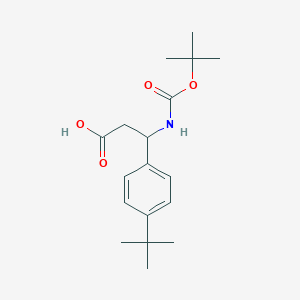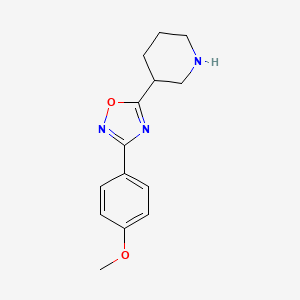
(1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride
Overview
Description
“(1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride” is a chemical compound with the empirical formula C9H13Cl2N3 . It is a solid substance and is used in laboratory chemicals . It is not recommended for food, drug, pesticide, or biocidal product use .
Molecular Structure Analysis
The molecular structure of “(1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride” can be represented by the SMILES string CN1N=C(C2=CC=CC=C12)CN.Cl.Cl . The InChI key for this compound is ZHWICCCSNYFLJY-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“(1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride” is a solid substance . Its molecular weight is 234.13 .
Scientific Research Applications
Enzyme Inhibition and Activation
(1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride has been found to participate in the inhibition and activation of certain enzymes. Compounds structurally related to (1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B). These inhibitors interact with the enzyme binding site, demonstrating high potency despite their small molecular size. In particular, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide and its analogs have shown significant selectivity and potency as MAO-B inhibitors, indicating potential applications in conditions where MAO-B inhibition is therapeutic (Tzvetkov et al., 2014).
Chemical Synthesis and Transformation
The compound has been used in the synthesis of various chemical structures, leading to the development of new compounds with potential applications. For instance, its structural analogs have been transformed into irreversible inactivators of MAO-B by N-methylation, illustrating the compound's role in facilitating the design of targeted enzyme inhibitors (Ding & Silverman, 1993).
Material Chemistry and Framework Construction
In material chemistry, the compound has contributed to the creation of novel materials. For example, the protonated form of methylamine was used to direct the formation of a novel indium thioantimonate compound with a microporous framework, showcasing its utility in the synthesis of materials with specific properties such as ion-exchange selectivity for Rb+ ions (Wang et al., 2013).
Catalysis and Chemical Reactions
The compound and its derivatives have been implicated in catalytic processes and chemical reactions. For instance, amine-functionalized indazolin-3-ylidene complexes of Palladium(II) have been synthesized using a precursor related to (1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride. These complexes have been shown to be active catalysts for the direct arylation of 1-methylpyrrole, demonstrating the compound's role in facilitating catalytic reactions (Bernhammer et al., 2014).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or in contact with skin . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
(1-methylindazol-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-12-9-5-3-2-4-7(9)8(6-10)11-12;;/h2-5H,6,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWICCCSNYFLJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656415 | |
| Record name | 1-(1-Methyl-1H-indazol-3-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride | |
CAS RN |
1093860-45-7 | |
| Record name | 1-(1-Methyl-1H-indazol-3-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



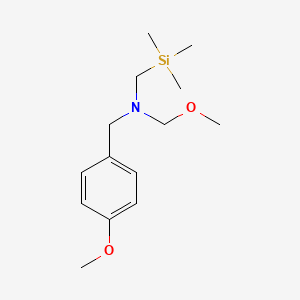
![2-BENZYL-2-AZA-SPIRO[4.5]DECANE-4-CARBOXYLIc acid hydrochloride](/img/structure/B1497932.png)
amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1497940.png)
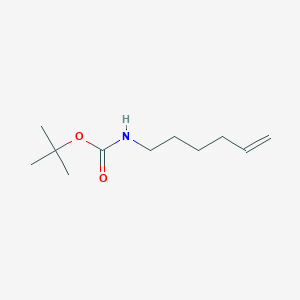
![1-Azabicyclo[2.2.2]octane-3-carbonitrile, 3-(methylamino)](/img/structure/B1497945.png)
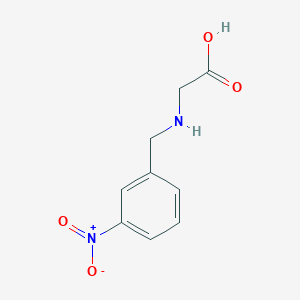




![N-[1-(2-Methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl)vinyl]acetamide](/img/structure/B1497965.png)
